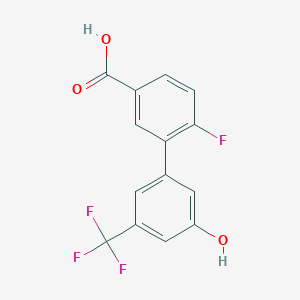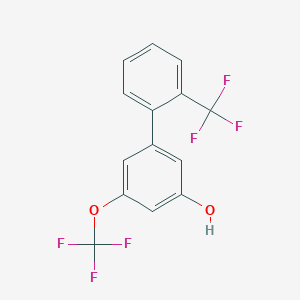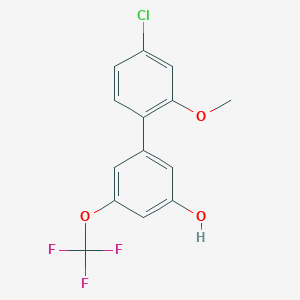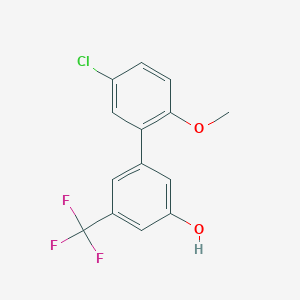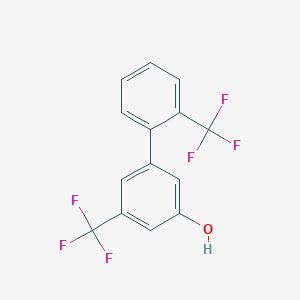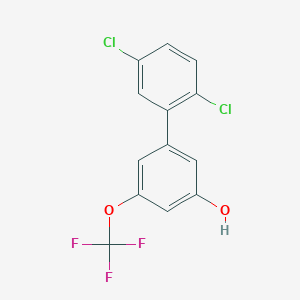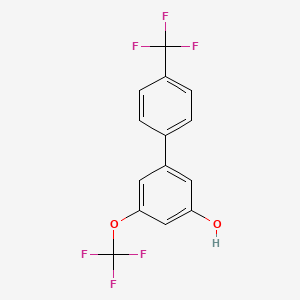
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is a synthetic compound derived from the aromatic phenol class of compounds. It is a colorless, crystalline solid with a melting point of 185-187°C and a boiling point of 225-226°C. This compound has a wide range of applications in both scientific research and industrial processes. It is used as a reagent, a catalyst and a surfactant. It has also been studied for its potential applications in medicine and agriculture.
Applications De Recherche Scientifique
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is widely used in scientific research. It is used as a reagent in the synthesis of various compounds, such as quinolines, fluoroaromatics, and azines. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used as a surfactant in the synthesis of emulsions and suspensions.
Mécanisme D'action
The mechanism of action of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is not well understood. It is believed that the compound acts as a Lewis acid, which can catalyze the formation of covalent bonds between two molecules. This process is known as “nucleophilic substitution”. It is also believed that the compound can act as a catalyst for the hydrolysis of esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, are not well understood. The compound has been shown to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, including Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its high purity, and its low toxicity. It also has a low volatility, which makes it suitable for use in a wide range of laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in water.
Orientations Futures
The potential future applications of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, are numerous. It could be used as a reagent in the synthesis of new materials, such as polymers and nanomaterials. It could also be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. In addition, it could be used as a surfactant to improve the performance of emulsions and suspensions. Finally, it could be studied for its potential applications in medicine and agriculture.
Méthodes De Synthèse
The synthesis of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is typically performed by the reaction of 2,3-dichlorophenol and trifluoromethyl phenol in anhydrous conditions. The reaction is typically carried out in an inert atmosphere at a temperature of 140-150°C for 10-15 hours. The reaction is typically performed in the presence of a suitable catalyst, such as zinc chloride.
Propriétés
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-11-3-1-2-10(12(11)15)7-4-8(13(16,17)18)6-9(19)5-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAPRXCNOECIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686694 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-62-8 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

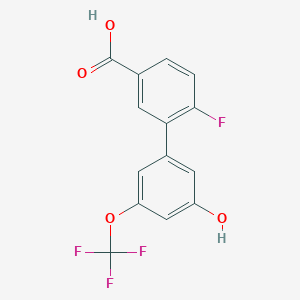

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)


